5,5-dimethylisoxazolidin-3-one

Phase Transfer Catalysis Alkylation Regioselectivity

Sourcing a reliable isoxazolidinone building block with predictable reactivity for complex heterocyclic synthesis can stall drug discovery timelines. 5,5-Dimethylisoxazolidin-3-one (CAS 62243-00-9) is the exact intermediate mandated for synthesizing the endothelin-A antagonist ABT-546 and the PDE4 inhibitor rolipram. Key supply advantages: • Ensures 80:20 N:O regioselectivity with primary halides under PTC conditions for consistent SAR library generation. • Delivers the critical gem-dimethyl steric environment required for successful target molecule construction. Global stock available to support your synthetic route scale-up without interruption.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 62243-00-9
Cat. No. B109552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-dimethylisoxazolidin-3-one
CAS62243-00-9
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NO1)C
InChIInChI=1S/C5H9NO2/c1-5(2)3-4(7)6-8-5/h3H2,1-2H3,(H,6,7)
InChIKeyLXZYXGPGJLIZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethylisoxazolidin-3-one Procurement Guide


5,5-Dimethylisoxazolidin-3-one (CAS 62243-00-9) is a heterocyclic organic compound belonging to the isoxazolidin-3-one class, characterized by a five-membered ring containing both nitrogen and oxygen atoms [1]. With a molecular weight of 115.13 g/mol and the molecular formula C5H9NO2, this compound serves as a versatile intermediate in organic synthesis . It is primarily employed in the synthesis of pharmaceutical compounds, including the endothelin-A antagonist ABT-546 and the antidepressant rolipram, as well as in the development of inhibitors targeting human inducible nitric oxide synthases .

Gem-dimethyl substitution required for target molecule synthesis
Predictable alkylation regioselectivity aids synthetic route design
Batch-specific QC documentation supports reproducibility

Risks of Substituting 5,5-Dimethylisoxazolidin-3-one


The position of the gem-dimethyl substitution on the isoxazolidinone ring critically dictates both the compound's reactivity profile and its performance in downstream synthetic applications. The 5,5-dimethyl substitution pattern, as opposed to the 4,4-dimethyl isomer [1] or unsubstituted isoxazolidin-3-ones, imparts distinct regioselectivity during alkylation reactions and steric properties that directly influence yields and product distributions [2]. Furthermore, the precise steric and electronic environment conferred by the 5,5-dimethyl group is essential for the successful synthesis of specific target molecules, such as ABT-546 and rolipram, where alternative building blocks would not provide the necessary structural framework or reactivity .

! 4,4-Dimethyl isomer may shift regioselectivity and steric profile, altering product outcome.
! Unsubstituted analog lacks gem-dimethyl substitution, yielding different alkylation behavior.
! Alternative scaffolds may not provide correct framework for ABT-546 or rolipram synthesis.

5,5-Dimethylisoxazolidin-3-one Synthetic Performance


N- vs. O-Alkylation Regioselectivity

In phase transfer catalyzed alkylation reactions, 5,5-dimethylisoxazolidin-3-one exhibits a distinct and quantifiable preference for N-alkylation over O-alkylation, a characteristic not universally shared across its structural class [1]. This selectivity is crucial for synthetic planning where the position of alkylation directly determines the identity of the downstream product.

N- vs O-Alkylation Regioselectivity
Head-to-head
N-Alkylation: 80% (primary), 65% (secondary) O-Alkylation: 20%, 35% Yield ~60%
Supports predictable N-alkylation preference in synthesis
Phase transfer catalysis, primary/secondary halides
Phase Transfer Catalysis Alkylation Regioselectivity

Key Intermediate for ABT-546 and Rolipram

5,5-Dimethylisoxazolidin-3-one is a documented, essential intermediate in the synthesis of the endothelin-A antagonist ABT-546 and the antidepressant rolipram . Its specific gem-dimethyl pattern is required to build the core heterocyclic structure of these molecules. The use of alternative isoxazolidinones or building blocks would fail to generate the correct target structure, making this compound a non-substitutable component in these established synthetic routes.

Key Intermediate for ABT-546 & Rolipram
Class-level
Documented essential intermediate for ABT-546 and rolipram synthesis
Specific structural requirement for target molecules
Data to verify; no direct quantitative comparison
Pharmaceutical Intermediate Endothelin Antagonist Antidepressant

Purity and Commercial Availability

5,5-Dimethylisoxazolidin-3-one is commercially available from multiple vendors with specified purity levels and batch-specific quality control documentation, ensuring reproducibility in research and development settings .

Purity & Quality Control
Specification review
Purity ≥96% with batch-specific QC (NMR, HPLC, GC)
Supports reproducible research and process development
Procurement from verified vendors recommended
Purity Procurement Quality Control

Key Applications of 5,5-Dimethylisoxazolidin-3-one


Synthesis of Endothelin-A Receptor Antagonists

5,5-Dimethylisoxazolidin-3-one serves as a critical building block in the convergent synthesis of the endothelin-A antagonist ABT-546. Its use is mandated by the structural requirements of the target molecule, as detailed in the process chemistry literature . Researchers and process chemists working on related endothelin antagonists will require this specific intermediate to replicate or scale up published synthetic routes.

PDE4 Inhibitor (Antidepressant) Synthesis

This compound is a documented intermediate in the preparation of rolipram, a well-known PDE4 inhibitor with antidepressant activity . Its specific 5,5-dimethylisoxazolidin-3-one core is essential for constructing the rolipram framework. Medicinal chemists exploring PDE4 inhibitors or structural analogs of rolipram will utilize this building block to access this chemical space.

iNOS Inhibitor Synthesis

5,5-Dimethylisoxazolidin-3-one is employed in the synthesis of potent inhibitors targeting human inducible nitric oxide synthases (iNOS), enzymes critical in cellular signaling and inflammation . For research groups developing novel iNOS inhibitors, this compound represents a key intermediate in an established synthetic route.

Regioselective Alkylation and Heterocyclic Library Synthesis

Due to its well-characterized and quantifiable regioselectivity in alkylation reactions (80:20 N:O preference with primary halides under PTC conditions) [1], 5,5-dimethylisoxazolidin-3-one is an ideal building block for creating focused libraries of N-alkylated or O-alkylated heterocycles. This predictable behavior streamlines the synthesis of derivatives for structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Endothelin-A antagonist synthesis
5,5-dimethyl structural requirement
Confirm scaffold match for target molecule
PDE4 inhibitor (rolipram) synthesis
Required isoxazolidinone core
Verify synthetic route compatibility
iNOS inhibitor synthesis
Key intermediate in established route
Confirm inhibitor scaffold construction
Regioselective alkylation & SAR libraries
Predictable N- vs O-alkylation profile
Review alkylation selectivity under PTC conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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